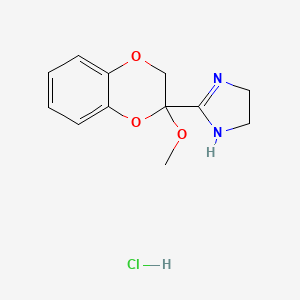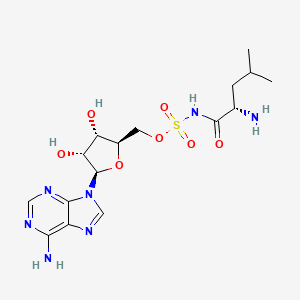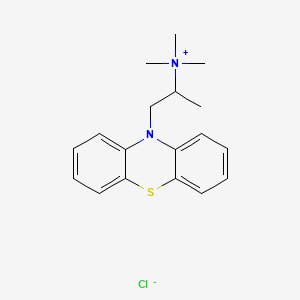
Thiazinamium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazinamium chloride is a chemical compound that belongs to the class of quaternary ammonium salts. It has been used in various scientific research applications due to its unique properties.
Applications De Recherche Scientifique
Bronchodilator and Antiallergic Effects
Thiazinamium chloride has been identified as an effective bronchodilator and antiallergic agent in animal models. Studies have shown that it possesses significant anticholinergic and antihistaminic activities, contributing to its efficacy in treating bronchial asthma and allergic reactions. Notably, thiazinamium chloride has demonstrated potency in IgG- and IgE-induced models of passive lung anaphylaxis and allergic asthma in animals, showcasing its potential in asthma therapy (Lewis, Dervinis, & Rosenthale, 1982).
Impact on Phosphatidylcholine Secretion
Research has indicated that thiazinamium chloride stimulates phosphatidylcholine secretion in adult rat type II pneumocytes. This effect was found to be independent of cell injury or increased phosphatidylcholine synthesis, suggesting a unique mechanism of action that could be relevant in lung surfactant secretion (Gilfillan, Lewis, & Rooney, 1987).
Pharmacodynamics in Asthmatic Patients
A pharmacodynamic model for thiazinamium in asthmatic patients highlighted its potential as a bronchodilator. Thiazinamium chloride's combination of antimuscarinic and antihistaminic properties positions it as a promising agent in the treatment of bronchoconstriction, with minimal side effects observed (Holford et al., 1984).
Modulation of Macrophage Function
Studies on rat alveolar macrophages revealed that thiazinamium chloride can affect macrophage function by inhibiting thromboxane B2 synthesis and impacting phagocytosis and respiratory burst. These findings indicate a potential role for thiazinamium chloride in modulating immune responses, particularly in conditions like asthma where macrophage function is relevant (Chang, Piperata, Skowronek, & Lewis, 1983).
Chromatographic Analysis
Research has also focused on developing sensitive and rapid chromatographic methods for the estimation of thiazinamium chloride in pharmaceutical preparations. This is essential for ensuring quality and efficacy in drug formulations containing thiazinamium chloride (Smet et al., 2000).
Effectiveness Against Bronchoconstriction
Clinical studies have demonstrated that aerosolized thiazinamium chloride can significantly block histamine-induced bronchoconstriction in asthmatic patients. However, its effectiveness against exercise-induced bronchoconstriction appears limited (Gong, Brik, Tashkin, & Dauphinee, 1989).
Propriétés
Numéro CAS |
4320-13-2 |
|---|---|
Nom du produit |
Thiazinamium chloride |
Formule moléculaire |
C₁₈H₂₃ClN₂S |
Poids moléculaire |
334.9 g/mol |
Nom IUPAC |
trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium;chloride |
InChI |
InChI=1S/C18H23N2S.ClH/c1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19;/h5-12,14H,13H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
NGYRQLDJZVHTFE-UHFFFAOYSA-M |
SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C.[Cl-] |
SMILES canonique |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C.[Cl-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-1-(3-chloropyridin-2-yl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B1663396.png)
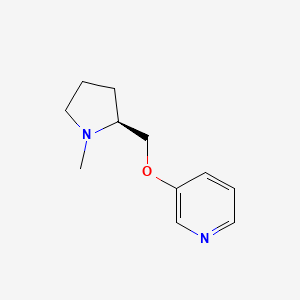
![8-[5-(4-fluorophenyl)pentan-2-yl]-5,5-dimethyl-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-ol](/img/structure/B1663398.png)
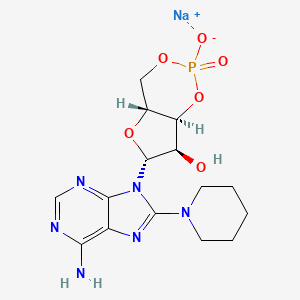
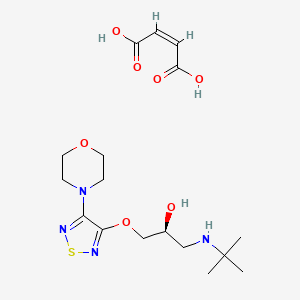
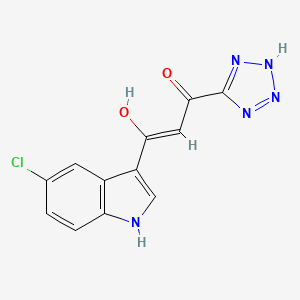
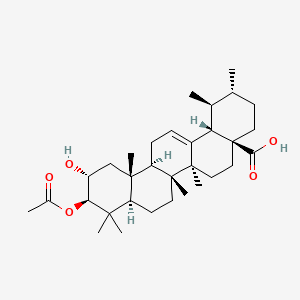

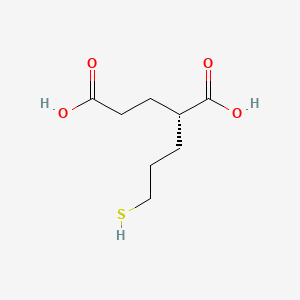
![3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1663410.png)


